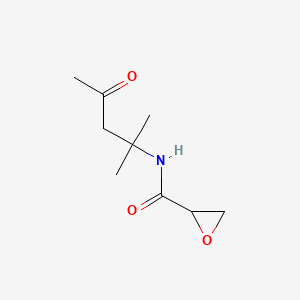
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is an organic compound with the molecular formula C9H15NO3 It is known for its unique structure, which includes an oxirane ring and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide typically involves the reaction of 3,3-dimethyl-2-butanone with an appropriate epoxide and a carboxamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, diols, and substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1-Dimethyl-3-oxobutyl)acetamide: Similar in structure but lacks the oxirane ring.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl): Contains a propenamide group instead of the oxirane ring
Uniqueness
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the carboxamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Actividad Biológica
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an oxirane ring and a carboxamide group, suggests potential biological activity and applications in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₉H₁₅NO₂
Molecular Weight: 185.22 g/mol
The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions contribute to its reactivity with biological molecules, enhancing its potential as a therapeutic agent.
This compound exhibits biological activity primarily through its interaction with nucleophilic sites on proteins and other biomolecules. The highly reactive oxirane ring facilitates covalent bonding with target proteins, leading to enzyme inhibition and potential modulation of metabolic pathways. This mechanism is critical for its applications in drug development and biochemical research.
Biological Activity
Research indicates that this compound may possess several biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound could serve as a lead in developing new anticancer drugs. Its ability to interact with cellular targets may inhibit cancer cell proliferation.
- Antimicrobial Properties: The compound has shown promise in preliminary assays against various bacterial strains, indicating potential as an antimicrobial agent .
- Enzyme Inhibition: The reactivity of the oxirane ring allows the compound to act as an inhibitor for specific enzymes, which could be leveraged in therapeutic contexts.
Research Findings
Several studies have explored the biological activity of this compound. Below is a summary of key findings:
Case Studies
Case Study 1: Anticancer Activity
In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of critical cellular processes through enzyme inhibition.
Case Study 2: Antimicrobial Efficacy
Research involving this compound has demonstrated effectiveness against specific bacterial strains in laboratory settings. Further investigations are required to evaluate its potential as a therapeutic agent in clinical settings.
Propiedades
Número CAS |
34564-06-2 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
N-(2-methyl-4-oxopentan-2-yl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H15NO3/c1-6(11)4-9(2,3)10-8(12)7-5-13-7/h7H,4-5H2,1-3H3,(H,10,12) |
Clave InChI |
DPJLQTWQGJDAPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)NC(=O)C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















